molecular formula C18H15N3O4S B2613534 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea CAS No. 397277-02-0

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2613534
CAS No.: 397277-02-0
M. Wt: 369.4
InChI Key: DXAOEHGRBNSMAW-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic small molecule featuring a benzodioxol-substituted thiazole core linked to a 4-methoxyphenyl group via a urea moiety. The benzodioxol (1,3-benzodioxole) moiety is a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry . The thiazole ring contributes to π-π stacking interactions and modulates electronic properties, while the urea linker facilitates hydrogen bonding with biological targets. This compound is synthesized via sequential coupling and cyclization reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-23-13-5-3-12(4-6-13)19-17(22)21-18-20-14(9-26-18)11-2-7-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAOEHGRBNSMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.

    Coupling with Benzo[d][1,3]dioxole: The thiazole intermediate is then coupled with a benzo[d][1,3]dioxole derivative through a nucleophilic substitution reaction.

    Urea Formation: Finally, the product is reacted with 4-methoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole or benzo[d][1,3]dioxole rings.

    Substitution: The methoxy group can be substituted with other functional groups to alter the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the methoxy group.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea. Research indicates that similar thiazole-based ureas exhibit cytotoxic effects against various cancer cell lines:

  • Case Study : A study reported that thiazole derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Properties

Compounds with similar structural motifs have shown promise as anti-inflammatory agents. The ability to inhibit pro-inflammatory cytokines makes these compounds potential candidates for treating inflammatory diseases.

  • Research Findings : In a comparative study, thiazole derivatives were tested for their ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting a therapeutic potential for chronic inflammatory conditions .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).

  • Data Table: Electronic Properties
PropertyValue
Energy Gap2.5 eV
ConductivityModerate
StabilityHigh under ambient conditions

Photovoltaic Devices

Similar compounds have been explored for their role in enhancing the efficiency of photovoltaic devices. Their ability to absorb light across a wide spectrum can improve energy conversion rates.

Mechanism of Action

The mechanism by which 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and benzo[d][1,3]dioxole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea with structurally related compounds, focusing on core scaffolds, substituent effects, and functional groups.

Structural Analogues with Urea/Thiourea Linkers

  • 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas (): These derivatives replace the benzodioxol-thiazole core with a benzothiazole-phenyl system. The urea linker is substituted with aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl), altering hydrogen-bonding capacity and steric bulk. Key Difference: The absence of benzodioxol in 11l reduces metabolic stability compared to the target compound .
  • 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-arylureas (): Compounds such as 11a–11o feature a thiazole core directly linked to a phenylurea. Key Difference: The target compound’s benzodioxol-thiazole hybrid offers a unique electronic profile compared to simpler thiazole-phenyl systems .

Analogues with Carboxamide Linkers

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (72) (): This compound replaces the urea linker with a cyclopropanecarboxamide group. However, the absence of urea reduces hydrogen-bonding capacity, which could diminish binding affinity in certain biological systems .
  • Compound 74 (): Features a pyrrolidin-1-ylbenzoyl substituent on the thiazole ring, introducing basic nitrogen atoms that enhance solubility. The carboxamide linker maintains planar geometry but lacks the urea’s dual hydrogen-bond donors .

Heterocyclic Core Variations

  • 6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine (): Replaces the thiazole core with a pyridine ring. However, the absence of thiazole’s sulfur atom alters electronic properties and metal-binding capacity .
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives ():
    These isostructural compounds incorporate triazole and pyrazole rings instead of benzodioxol. The fluorophenyl groups improve metabolic stability but may reduce passive diffusion due to increased polarity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling reactions, similar to ’s urea derivatives (yields: 82–95% for intermediates) . Carboxamide analogues (e.g., 72 ) show lower yields (27%), highlighting the urea linker’s synthetic efficiency .
  • Biological Activity: Urea derivatives in exhibit high yields (83–88%) and molecular weights (484–602 g/mol), suggesting scalability for drug development .

Biological Activity

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antibacterial, anticancer, and anticonvulsant properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzo[d][1,3]dioxole moiety and a methoxyphenyl group. Its molecular formula is C17_{17}H16_{16}N2_{2}O3_{3}S, with a molecular weight of approximately 320.38 g/mol.

Antibacterial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed enhanced activity against various bacterial strains compared to traditional antibiotics like ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.008 to 0.06 µg/mL against Gram-positive and Gram-negative bacteria, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
1Streptococcus pneumoniae0.008
2Staphylococcus epidermidis0.03
3Escherichia coli0.06

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. For instance, compounds structurally related to this compound were tested against several cancer cell lines, showing significant inhibition of cell proliferation and migration. In vitro assays indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50_{50} (µM)
AA431 (Vulvar Carcinoma)12
BMCF-7 (Breast Cancer)8
CHeLa (Cervical Cancer)10

Anticonvulsant Activity

In animal models, thiazole derivatives have shown anticonvulsant activity by inhibiting sodium channels involved in seizure activity. The study revealed that these compounds could effectively reduce seizure frequency in mice, suggesting their potential as therapeutic agents for epilepsy .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives exhibited remarkable potency with low MIC values, indicating their potential as new antibiotic candidates.
  • Anticancer Mechanism : Another investigation focused on the mechanism of action of thiazole derivatives in breast cancer cells. The study found that these compounds could downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in tumor cells.

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